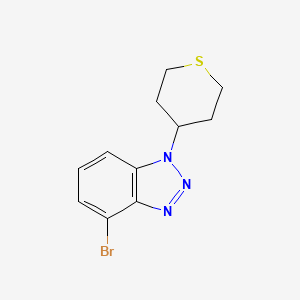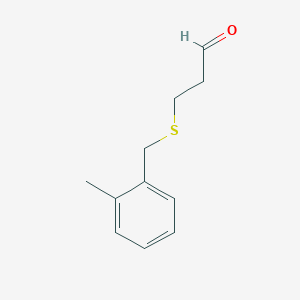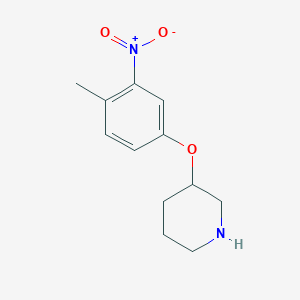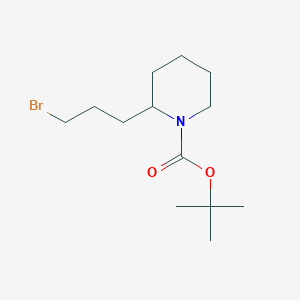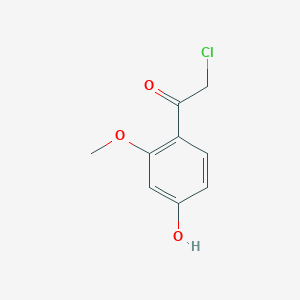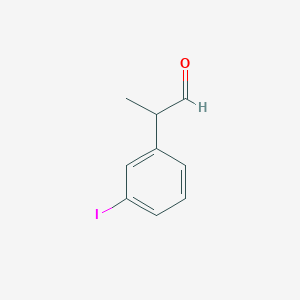
2-(3-Iodophenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Iodophenyl)propanal is an organic compound characterized by the presence of an iodine atom attached to a phenyl ringThis compound has a molecular formula of C9H9IO and a molecular weight of 260.1 g/mol.
Vorbereitungsmethoden
2-(3-Iodophenyl)propanal can be synthesized by the reaction of 3-iodo-phenylacetonitrile with sodium hydride and then with paraformaldehyde. The product can be further purified by recrystallization. This compound is highly reactive due to the presence of the iodine atom, which makes it a useful reagent for organic synthesis. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for various applications.
Analyse Chemischer Reaktionen
2-(3-Iodophenyl)propanal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
For example, it can be used as a reagent for the synthesis of various organic compounds, such as aryl ketones, alcohols, and amines. In medicinal chemistry, it is used in the development of new pharmaceuticals and therapeutic agents due to its unique reactivity and functional properties.
Wirkmechanismus
The mechanism by which 2-(3-Iodophenyl)propanal exerts its effects involves its reactivity due to the presence of the iodine atom attached to the phenyl ring. This reactivity allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Vergleich Mit ähnlichen Verbindungen
2-(3-Iodophenyl)propanal can be compared with other similar compounds, such as 3-iodobenzaldehyde and 3-iodo-α-tolualdehyde. These compounds share similar structural features, including the presence of an iodine atom attached to a phenyl ring. this compound is unique due to its specific reactivity and applications in scientific research and industry.
Eigenschaften
Molekularformel |
C9H9IO |
|---|---|
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
2-(3-iodophenyl)propanal |
InChI |
InChI=1S/C9H9IO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3 |
InChI-Schlüssel |
HLEFHBSZFVECTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=O)C1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
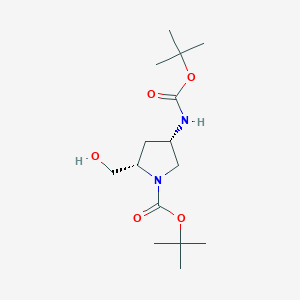
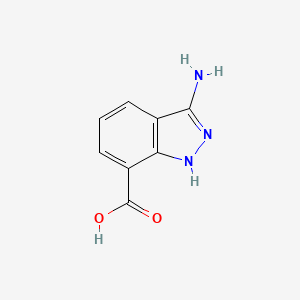
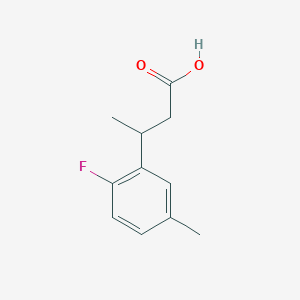
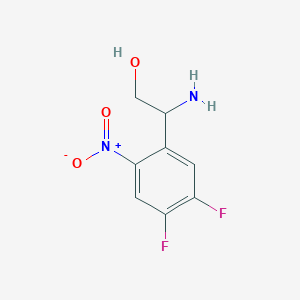
![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
